molecular formula C17H17NO3S B6420055 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1396686-48-8

9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No. B6420055
CAS RN: 1396686-48-8
M. Wt: 315.4 g/mol
InChI Key: OMRIWPCYMHWUDI-UHFFFAOYSA-N
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Description

9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, also known as MS-PPO, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MS-PPO is a small molecule that has the ability to interact with a variety of biological systems, making it an attractive target for research.

Scientific Research Applications

9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been studied for its potential applications in a variety of areas, including cancer research, neurodegenerative diseases, and drug delivery. In cancer research, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it an attractive target for further research. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been studied for its ability to reduce the accumulation of amyloid-β in the brain, which is a hallmark of Alzheimer’s disease. 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has also been studied for its potential to be used as a drug delivery system, as it has been shown to effectively transport drugs across the blood-brain barrier.

Mechanism of Action

The exact mechanism of action of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is not yet fully understood. However, it is believed that 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one binds to certain receptors on the surface of cells, which triggers a cascade of biochemical reactions that lead to the desired effects. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to interact with certain enzymes, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to have a variety of biochemical and physiological effects on cells and tissues. In cancer research, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to reduce the accumulation of amyloid-β in the brain, which is a hallmark of Alzheimer’s disease. 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has also been studied for its potential to be used as a drug delivery system, as it has been shown to effectively transport drugs across the blood-brain barrier.

Advantages and Limitations for Lab Experiments

9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be observed quickly. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in lab experiments. For example, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is not water soluble, so it must be dissolved in a solvent before it can be used. In addition, 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is not very soluble in organic solvents, so it may require the use of high concentrations of the solvent to achieve the desired effects.

Future Directions

The potential applications of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one are still being explored, and there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, as well as to explore its potential use as a drug delivery system. In addition, further research could be conducted to explore the potential therapeutic applications of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, such as its use in the treatment of cancer or neurodegenerative diseases. Finally, further research could be conducted to explore the potential side effects of 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, as well as to optimize the synthesis process to make it more efficient and cost-effective.

Synthesis Methods

9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be synthesized through a multi-step process that involves the reaction of 4-methylsulfanylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with 2-amino-3-methyl-1-butanol in the presence of sodium methoxide. The product of this reaction is then reacted with 9-methoxy-1,4-benzoxazepine hydrochloride in the presence of sodium hydroxide to yield 9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one. The entire synthesis process can be completed in a few hours under mild conditions.

properties

IUPAC Name

9-methoxy-4-(4-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-20-15-5-3-4-12-10-18(16(19)11-21-17(12)15)13-6-8-14(22-2)9-7-13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRIWPCYMHWUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methoxy-4-(4-(methylthio)phenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

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